molecular formula C15H23NO2 B7867158 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine

4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine

Cat. No.: B7867158
M. Wt: 249.35 g/mol
InChI Key: HZKFNYOVUNRRIN-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is a synthetic organic compound belonging to the piperidine class This compound features a piperidine ring substituted with a hydroxy group, a methoxyphenyl group, and an iso-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Substitution Reactions: The introduction of the hydroxy and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the hydroxy group can be introduced via hydroxylation, while the methoxyphenyl group can be added through a Friedel-Crafts alkylation reaction.

    Introduction of the Iso-propyl Group: The iso-propyl group can be introduced via alkylation using iso-propyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the methoxyphenyl group to a phenyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-4-(4-methoxyphenyl)-1-iso-propylpiperidine.

    Reduction: Formation of 4-(4-methoxyphenyl)-1-iso-propylpiperidine.

    Substitution: Formation of 4-hydroxy-4-(substituted phenyl)-1-iso-propylpiperidine.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of other piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine would depend on its specific biological target. For instance, if it acts on neurotransmitter receptors, it could function as an agonist or antagonist, modulating the receptor’s activity. The hydroxy and methoxy groups could facilitate binding to the receptor, while the iso-propyl group might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylpiperidine: Lacks the methoxy group, which may affect its binding affinity and selectivity.

    4-Methoxy-4-phenylpiperidine: Lacks the hydroxy group, potentially altering its reactivity and biological activity.

    4-Hydroxy-4-(4-chlorophenyl)-1-iso-propylpiperidine: The chloro group could change the compound’s electronic properties and reactivity.

Uniqueness

4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12(2)16-10-8-15(17,9-11-16)13-4-6-14(18-3)7-5-13/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKFNYOVUNRRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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